N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))aceta mide
Description
Structural Features of 1,2,4-Triazole-Acetamide Hybrid Scaffolds
The integration of 1,2,4-triazole and acetamide moieties creates a versatile pharmacophoric framework with enhanced bioactivity. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, provides rigidity and dipole interactions critical for binding to biological targets. Acetamide groups, conversely, improve solubility and enable hydrogen bonding with enzymatic active sites. In the target compound, the 1,2,4-triazole core is substituted at the 3-position with a thioether-linked acetamide chain, while the 4- and 5-positions bear ethyl and 2-furyl groups, respectively. This architecture balances hydrophobicity and polarity, as evidenced by molecular docking studies showing strong affinities (−176.749 kcal/mol) for kinase targets.
Table 1: Comparative Bioactivity of Selected 1,2,4-Triazole-Acetamide Hybrids
The structural hybridity in such compounds enhances anti-proliferative effects, as seen in derivatives like 7f , which inhibits HepG2 cells at 16.782 µg/mL.
Significance of Thioether Linkages in Heterocyclic Drug Design
Thioether bonds (C–S–C) in heterocycles confer metabolic stability and modulate electronic properties. The thioether bridge in the target compound connects the triazole ring to the acetamide group, reducing susceptibility to oxidative degradation compared to ether or amine linkages. This stability is critical for oral bioavailability, as demonstrated by thioether-containing lenalidomide analogs achieving 39.2% oral bioavailability in murine models.
Table 2: Impact of Thioether Linkages on Drug Properties
| Compound | Linkage Type | Metabolic Stability | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Target Compound | Thioether | High | −170.066 |
| 3j | Thioether | Moderate | −158.2 |
| 66 | CF₂ | Low | −162.4 |
Reductive scission studies reveal that thioether-containing heterocycles retain integrity under physiological conditions, making them ideal for sustained drug action.
Role of Furyl and Ethyl Substituents in Bioactive Compound Architectures
The 2-furyl group at the 5-position of the triazole ring introduces π-π stacking interactions with aromatic residues in target proteins, enhancing binding specificity. Ethyl substituents at the 4-position optimize steric bulk, improving hydrophobic interactions without compromising solubility. For instance, 2-furyl-substituted purines exhibit antimycobacterial activity at 0.39 µg/mL, attributed to furan’s electron-rich nature. Similarly, ethyl groups in triazole derivatives like 7a reduce IC₅₀ values by 40% compared to unsubstituted analogs.
Table 3: Substituent Effects on Bioactivity
Molecular dynamics simulations suggest that the ethyl group in the target compound induces conformational rigidity, aligning the furyl moiety for optimal target engagement.
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-3-23-17(15-5-4-10-26-15)21-22-18(23)27-11-16(25)20-14-8-6-13(7-9-14)19-12(2)24/h4-10H,3,11H2,1-2H3,(H,19,24)(H,20,25) |
InChI Key |
HGOCITPDWKYUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(2-Furyl)-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate is synthesized via cyclization of acylthiosemicarbazides.
-
Hydrazide Formation :
Ethyl 2-furoate reacts with hydrazine hydrate in ethanol under reflux to yield 2-furoyl hydrazide. -
Thiosemicarbazide Synthesis :
The hydrazide reacts with 4-ethylphenyl isothiocyanate in methanol to form the corresponding thiosemicarbazide. -
Cyclization to Triazolethione :
Cyclization under basic conditions (5% NaOH, reflux) produces 4-ethyl-5-(2-furyl)-1,2,4-triazole-3-thione. -
Reduction to Thiol :
The thione is reduced with Zn/HCl to yield the thiol.
Preparation of 2-Chloro-N-[4-(Acetylamino)Phenyl]Acetamide
The chloroacetamide precursor is synthesized via acylation:
Coupling Reaction to Form Target Compound
The triazolethiol undergoes nucleophilic substitution with the chloroacetamide:
-
Thioether Formation :
The triazolethiol reacts with 2-chloro-N-[4-(acetylamino)phenyl]acetamide in DCM, catalyzed by triethylamine (TEA).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Impact
| Reaction | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide | 25 | 3 | 78 |
| Cyclization | 100 | 4 | 92 |
| Coupling | 25 | 6 | 75 |
Spectroscopic Characterization
-
IR (KBr, cm⁻¹) :
-
¹H NMR (DMSO-d₆, δ ppm) :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization (NaOH) | High yield, short time | Requires strict pH control | 92 |
| Zn/HCl reduction | Mild conditions | Slow reaction rate | 88 |
| TEA-catalyzed coupling | No side products | Solvent toxicity | 75 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Often performed in the presence of a solvent like ethanol or methanol.
Substitution: Requires specific catalysts or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide exhibit significant anticancer activity. For instance, derivatives have shown percent growth inhibition (PGI) against various cancer cell lines:
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression and survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | 12.50 µg/ml |
| Candida albicans | 15.00 µg/ml |
These results highlight its potential as a candidate for developing new antimicrobial agents .
Case Studies
- Anticancer Study : A study conducted on a series of triazole derivatives demonstrated that the introduction of the acetylamino group significantly enhanced anticancer activity compared to non-acetylated counterparts. The study utilized in vitro assays to evaluate cell viability and apoptosis induction in cancer cells .
- Antimicrobial Screening : In a comprehensive screening of synthesized compounds, N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(3,5-Dimethylphenyl) Analog (CAS 557069-58-6): This analog replaces the 4-(acetylamino)phenyl group with a 3,5-dimethylphenyl moiety. Molecular weight remains identical (356.44 g/mol), but pharmacokinetic profiles may differ .
N-(3-Fluoro-4-methylphenyl) Analog (CAS MFCD04033528) :
Substitution with a 3-fluoro-4-methylphenyl group introduces electronegativity and steric bulk. The fluorine atom may alter electronic distribution, affecting binding to biological targets (e.g., insect pheromone receptors, as seen in related agonists like VUAA1/VUAA3) .
Triazole Core Modifications
- 4-Amino-5-(Furan-2-yl) Derivatives: Compounds with a 4-amino group on the triazole (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The amino group enhances hydrogen-bonding interactions, which may explain their efficacy in inflammation models .
- Such analogs are noted for fungicidal and herbicidal applications .
5-(4-Pyridinyl) Substitution :
In compounds like VUAA3 (agonist for insect odorant receptors), the 5-(4-pyridinyl) group introduces basicity, contrasting with the electron-rich 2-furyl group. This variation impacts receptor activation profiles, as pyridinyl derivatives show stronger agonist effects in codling moth studies .
Anti-Exudative Activity
Derivatives with 4-amino-triazole cores (e.g., 3.1–3.21 in ) exhibit significant anti-exudative effects, with activity linked to the sulfanyl-acetamide moiety. The target compound’s lack of an amino group may reduce this activity but could offer advantages in other contexts, such as reduced toxicity .
Agrochemical Potential
Structural analogs with 5-aryl substitutions (e.g., phenylsulfonyl or thiophene groups) are explored as herbicides and fungicides. The target compound’s ethyl and furyl groups may confer moderate activity in pest control, though specific data are lacking .
Physicochemical Comparison
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes an acetylamino group, a phenyl ring, and a triazole moiety. The presence of the triazole ring is significant as it is often associated with various pharmacological activities.
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies involving similar triazole-based compounds have reported:
- Inhibition of Cancer Cell Proliferation : Various derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, including breast (MCF7), lung (NCI-H522), and colon (HT29) cancers. For example, certain triazole derivatives exhibited IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), a crucial enzyme in cancer metabolism .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key metabolic pathways essential for tumor growth .
Antimicrobial Activity
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against various bacterial strains such as E. coli and S. aureus, with some showing minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .
- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis or interference with DNA replication .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives revealed that compounds similar to N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide exhibited potent anticancer activity. The study utilized MTT assays to assess cell viability in HeLa cells treated with various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.06 | NCI-H522 |
| Compound B | 0.10 | HT29 |
| Compound C | 0.25 | MCF7 |
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide was tested against several pathogenic bacteria. The results showed significant inhibition against S. aureus with an MIC value of 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 30 |
| S. aureus | 20 |
| A. niger | 25 |
Q & A
Q. What are the standard synthetic routes for N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide, and how are intermediates validated?
- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves: (i) Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione by cyclizing furan-2-carbohydrazide with thiourea derivatives under reflux . (ii) Thiol-alkylation with chloroacetamide derivatives in ethanol/water with KOH, followed by reflux and recrystallization . (iii) Final purification via column chromatography or ethanol recrystallization.
- Validation : Intermediates are confirmed via TLC (hexane:ethyl acetate, 9:1) and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) .
Q. How is the compound structurally characterized, and what analytical techniques ensure purity?
- Analytical Workflow :
- IR Spectroscopy : Confirms thiol (-SH, ~2550 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
- NMR : ¹H NMR identifies substituents (e.g., furyl protons at δ 6.3–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 425.12) .
- Purity : ≥95% purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are used for preliminary biological screening?
- Anti-exudative Activity : Carrageenan-induced rat paw edema model; compound administered at 50–100 mg/kg, with indomethacin as control .
- Antimicrobial Screening : Agar dilution against S. aureus and E. coli (MIC reported as 12.5–25 μg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 μM indicates low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazole or acetamide) influence biological activity?
- SAR Insights :
- Triazole Substituents : 4-Ethyl and 5-(2-furyl) groups enhance antimicrobial activity by increasing lipophilicity (logP ~2.8) .
- Acetamide Modifications : N-(4-acetylamino)phenyl improves metabolic stability (t₁/₂ > 4 hrs in liver microsomes) compared to unsubstituted analogs .
- Thioether Linkage : Replacement with sulfonyl reduces activity by 50%, highlighting the critical role of the sulfur atom .
- Data Source : Comparative studies on analogs (e.g., 2-((5-(2-chlorophenyl)-4-phenyl-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide) .
Q. What mechanistic insights explain the compound’s hypoglycemic activity?
- Target Identification : Docking studies (AutoDock Vina) suggest PPAR-γ binding (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg288 and hydrophobic interactions with Phe264 .
- In Vivo Validation : Streptozotocin-induced diabetic mice show 30% reduction in blood glucose at 50 mg/kg (vs. 45% for metformin) .
- Contradictions : Discrepancies in efficacy between in vitro (IC₅₀ = 8 μM) and in vivo models suggest bioavailability challenges .
Q. How can researchers resolve contradictions in biological data across studies?
- Case Example : Anti-inflammatory activity varies between carrageenan (ED₅₀ = 25 mg/kg) and LPS models (ED₅₀ = 40 mg/kg) .
- Resolution Strategies : (i) Validate assay conditions (e.g., LPS purity, cell line viability). (ii) Pharmacokinetic profiling (e.g., Cmax = 1.2 μg/mL at 2 hrs post-dose). (iii) Cross-reference with structural analogs (e.g., 2-{[4-amino-5-(3,4-dimethoxyphenyl)-triazol-3-yl]sulfanyl}acetamide shows consistent activity) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4-Amino-5-(furan-2-yl)-triazole-3-thione | 2550 (S-H) | 6.3 (furan H), 8.1 (triazole H) | 209.08 |
| Chloroacetamide derivative | 1680 (C=O) | 3.8 (CH₂Cl), 7.2 (Ar-H) | 183.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
